

Spectroscopic data of 2,4-Dichloro-6-methylphenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-methylphenol

Cat. No.: B073991

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Analysis of **2,4-Dichloro-6-methylphenol**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2,4-Dichloro-6-methylphenol** (CAS No. 1570-65-6), a significant compound used as a disinfectant and preservative.^{[1][2]} Our focus is to furnish researchers, scientists, and drug development professionals with a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The narrative explains the causality behind spectral features, providing a self-validating framework for the structural elucidation of this molecule.

Molecular Structure and Properties

2,4-Dichloro-6-methylphenol is an aromatic compound with the chemical formula $C_7H_6Cl_2O$.^[3] The structure consists of a phenol ring substituted with a hydroxyl (-OH) group at position 1, a methyl (- CH_3) group at position 6, and two chlorine (-Cl) atoms at positions 2 and 4. This specific substitution pattern dictates the unique spectroscopic fingerprint of the molecule.

Key Structural Features:

- Formula: $C_7H_6Cl_2O$
- Molecular Weight: 177.03 g/mol ^[3]

- Functional Groups: Phenolic hydroxyl, methyl, chloro-substituents on an aromatic ring.

The following sections will deconstruct the spectroscopic data to verify this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While publicly accessible, peer-reviewed spectra for this specific compound are not readily available, we can confidently predict the ^1H and ^{13}C NMR spectra based on foundational principles of chemical shifts and substituent effects.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For **2,4-Dichloro-6-methylphenol**, we expect four distinct signals.

- Causality of Predictions: The electron-donating hydroxyl and methyl groups tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing chlorine atoms deshield them (shifting them downfield). The position of each proton relative to these groups determines its final chemical shift.

Table 1: Predicted ^1H NMR Data for **2,4-Dichloro-6-methylphenol**

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.2 - 2.4	Singlet (s)	3H	-CH ₃	The methyl group is adjacent to the hydroxyl and one chlorine. It has no adjacent protons, hence it's a singlet.
~ 5.5 - 6.5	Broad Singlet (br s)	1H	-OH	The phenolic proton is acidic and often exchanges, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.
~ 7.0 - 7.2	Doublet (d)	1H	Ar-H (at C5)	This proton is ortho to one chlorine and meta to the other. It couples with the proton at C3.
~ 7.2 - 7.4	Doublet (d)	1H	Ar-H (at C3)	This proton is ortho to two chlorine atoms, making it the most deshielded aromatic proton.

It couples with
the proton at C5.

Predicted ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, all seven carbon atoms in **2,4-Dichloro-6-methylphenol** are chemically distinct and should produce seven unique signals.

- Causality of Predictions: The chemical shift of each carbon is influenced by the electronegativity of attached atoms. The carbon attached to the hydroxyl group (C1) will be significantly deshielded. Carbons bonded to chlorine (C2, C4) will also be deshielded, while the methyl carbon will be highly shielded (upfield).

Table 2: Predicted ^{13}C NMR Data for **2,4-Dichloro-6-methylphenol**

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 15 - 20	-CH ₃	Aliphatic carbons are highly shielded.
~ 115 - 125	C6	Aromatic carbon ortho to the -OH group and bearing the -CH ₃ group.
~ 120 - 130	C2	Aromatic carbon bearing a chlorine atom and ortho to the -OH group.
~ 125 - 135	C4	Aromatic carbon bearing a chlorine atom and para to the -OH group.
~ 128 - 138	C5	Aromatic CH carbon.
~ 130 - 140	C3	Aromatic CH carbon.
~ 150 - 155	C1	Ipso-carbon attached to the highly electronegative oxygen atom, resulting in strong deshielding.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The spectrum for **2,4-Dichloro-6-methylphenol**, typically acquired using a KBr wafer technique, displays several characteristic absorption bands.[3]

- Expertise-Driven Interpretation: The diagnostic value of an IR spectrum lies in identifying key vibrational modes. For this molecule, the broad O-H stretch is unmistakable for a phenol, while the pattern in the 1600-1450 cm^{-1} region confirms the aromatic core.

Table 3: Key IR Absorption Bands for **2,4-Dichloro-6-methylphenol**

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Significance
3200 - 3600	O-H Stretch (broad)	Phenolic -OH	Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
3000 - 3100	C-H Stretch (aromatic)	Ar-H	Indicates the presence of C-H bonds on the benzene ring.
2850 - 3000	C-H Stretch (aliphatic)	-CH ₃	Confirms the presence of the methyl group.
1450 - 1600	C=C Stretch	Aromatic Ring	Multiple bands in this region are characteristic of the benzene ring skeleton.
1150 - 1250	C-O Stretch	Phenolic C-O	Strong absorption indicating the bond between the aromatic ring and the hydroxyl group.
1000 - 1100	C-Cl Stretch	Aryl Halide	Strong absorptions confirming the presence of chlorine atoms attached to the aromatic ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

- Trustworthiness of Isotopic Patterns: The most definitive feature in the mass spectrum of a polychlorinated compound is its isotopic signature. Chlorine has two abundant isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule with two chlorine atoms will exhibit a molecular ion cluster with peaks at M, M+2, and M+4 in a characteristic intensity ratio of approximately 9:6:1. This provides a self-validating system for confirming the presence of two chlorine atoms.

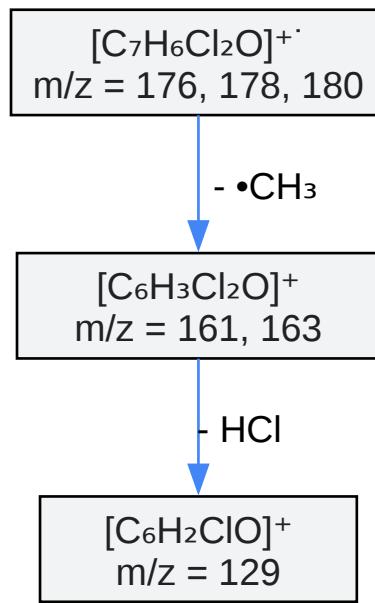

The GC-MS data for **2,4-Dichloro-6-methylphenol** shows a molecular ion peak $[\text{M}]^+$ at m/z 176.^[3]

Table 4: Major Fragments in the Mass Spectrum of **2,4-Dichloro-6-methylphenol**

m/z Value	Proposed Fragment	Identity	Significance
176/178/180	$[\text{C}_7\text{H}_6\text{Cl}_2\text{O}]^+$	Molecular Ion (M^+)	Confirms the molecular weight. The 9:6:1 ratio of the cluster confirms two Cl atoms.
161/163	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical	A common fragmentation pathway involving the cleavage of the methyl group.
141/143	$[\text{M} - \text{Cl}]^+$ or $[\text{M} - \text{HCl} - \text{H}]^+$	Loss of a chlorine radical	Cleavage of a C-Cl bond.
129	$[\text{M} - \text{CH}_3 - \text{HCl}]^+$	Loss of methyl followed by HCl	A sequential fragmentation pathway.

Proposed Fragmentation Pathway

The fragmentation begins with the ionization of the molecule to form the molecular ion (m/z 176). Subsequent fragmentation occurs through the loss of stable neutral molecules or radicals.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **2,4-Dichloro-6-methylphenol**.

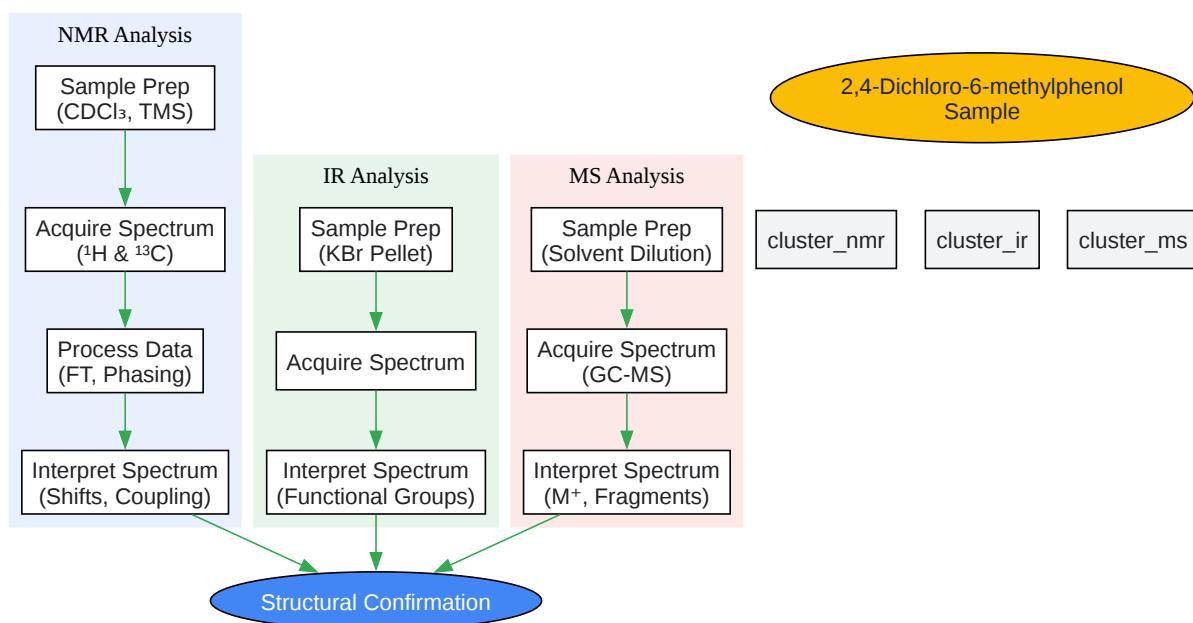
Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve ~10-20 mg of **2,4-Dichloro-6-methylphenol** in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$). The choice of $CDCl_3$ is standard for non-polar to moderately polar compounds.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Parameters: Set spectral width to \sim 16 ppm, acquisition time of \sim 3 seconds, and a relaxation delay of 2 seconds. Typically 16-32 scans are sufficient.
- ^{13}C NMR Parameters: Use a proton-decoupled pulse sequence. Set spectral width to \sim 240 ppm, with a relaxation delay of 2-5 seconds. A higher number of scans (\sim 1024 or more) is required due to the low natural abundance of ^{13}C .


FTIR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet. Mix \sim 1-2 mg of the sample with \sim 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.
- Pellet Formation: Press the mixture in a hydraulic press at \sim 8-10 tons of pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
- Spectral Collection: Collect the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} , co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be collected and automatically subtracted.

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of the sample (\sim 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injection: Inject 1 μL of the sample solution in split mode.

- Temperature Program: Start with an oven temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol, 2,4-dichloro-6-methyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,4-Dichloro-6-methylphenol | C7H6Cl₂O | CID 15292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Spectroscopic data of 2,4-Dichloro-6-methylphenol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073991#spectroscopic-data-of-2-4-dichloro-6-methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com